![molecular formula C16H12N4O2 B14140290 2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide is a complex organic compound that features a quinoxaline ring system linked to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide typically involves the condensation of quinoxaline derivatives with benzamide derivatives. One common method includes the reaction of 2-hydroxybenzamide with quinoxaline-6-carbaldehyde under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives
Reduction: Reduced quinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the activity of enzymes and other proteins involved in critical cellular processes.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-hydroxy-N-(2-phenylethyl)benzamide
- 2-hydroxyquinoline
- Quinoxaline derivatives such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox
Uniqueness
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a therapeutic agent make it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C16H12N4O2 |
|---|---|
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
2-hydroxy-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H12N4O2/c21-15-4-2-1-3-12(15)16(22)20-19-10-11-5-6-13-14(9-11)18-8-7-17-13/h1-10,21H,(H,20,22)/b19-10+ |
InChI-Schlüssel |
RKMKGEXXUVVZBP-VXLYETTFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC3=NC=CN=C3C=C2)O |
Löslichkeit |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
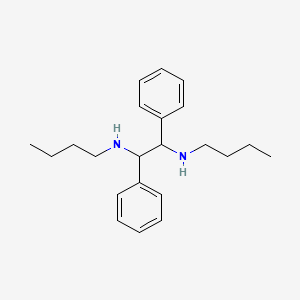
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
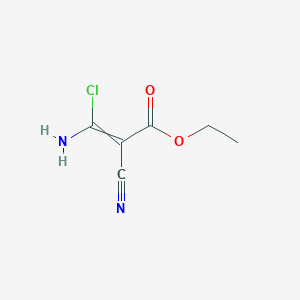
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
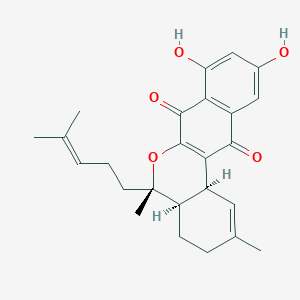
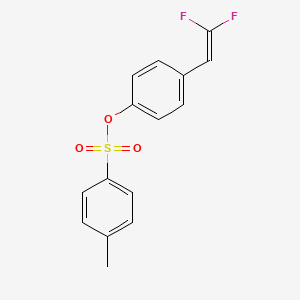
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
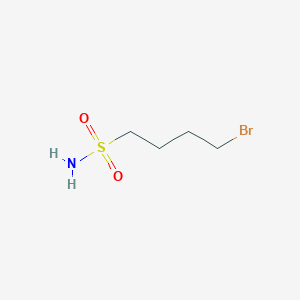
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
